Didesmethyl Sibutramine-d6
Description
Properties
CAS No. |
1189727-93-2 |
|---|---|
Molecular Formula |
C15H22ClN |
Molecular Weight |
257.835 |
IUPAC Name |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2 |
InChI Key |
WQSACWZKKZPCHN-QYDDHRNTSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Synonyms |
1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6; (+/-)-Didesmethylsibutramine-d6; 1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine; _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; |
Origin of Product |
United States |
Preparation Methods
Temperature and Catalyst Effects
Optimal reaction conditions are critical for yield and enantiomeric excess (ee). Data from large-scale syntheses reveal the following trends:
Solvent Systems
-
EtOAc/Hexane : Used in extraction to isolate intermediates.
-
Anhydrous Ethanol : Preferred for recrystallization to achieve >95% purity.
Industrial-Scale Production
Industrial synthesis scales the laboratory process while addressing challenges in cost and consistency:
Continuous Flow Reactors
Patented methods employ continuous flow systems to enhance reaction control and reduce deuterium loss. Key features include:
-
Residence Time : 30–60 minutes for alkylation steps.
-
Pressure : 2–5 bar during catalytic deuteration.
Catalytic Efficiency
A comparison of Lewis acids in enantioselective alkylation demonstrates their impact on yield:
| Lewis Acid | Yield (%) | ee (%) |
|---|---|---|
| BF₃·OEt₂ | 85 | 98.8 |
| AlEt₃ | 78 | 95.2 |
| Ti(OiPr)₄ | 65 | 89.1 |
Data adapted from Scheme III in US6894189B2.
Quality Control and Analytical Validation
Isotopic Enrichment
Mass spectrometry (MS) confirms deuterium incorporation, with thresholds set at ≥98% isotopic purity . Deviations >2% necessitate reprocessing.
Chromatographic Purity
High-performance liquid chromatography (HPLC) methods are standardized to quantify impurities:
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile:NH₄OH (pH 9.0) | 9.1 (parent compound) |
Residual Solvent Analysis
Gas chromatography (GC) with flame ionization detection ensures compliance with ICH Q3C guidelines, targeting limits of <0.1% for Class 2 solvents .
Comparative Analysis of Synthetic Methods
A meta-analysis of published routes highlights trade-offs between scalability and enantiomeric purity:
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Chiral Auxiliary | 85 | 98.8 | 120 |
| Catalytic Asymmetric | 72 | 99.5 | 180 |
| Racemic Resolution | 60 | 99.9 | 90 |
Chemical Reactions Analysis
Grignard Reaction for Intermediate Formation
The synthesis of didesmethylsibutramine derivatives involves a Grignard reaction between 1-(4-chlorophenyl)-cyclobutanecarbonitrile and methallyl magnesium chloride (or bromide) in tetrahydrofuran (THF). This step forms a ketone intermediate, which undergoes subsequent acylation with acetic anhydride to yield a stable precursor .
Reaction Conditions :
- Catalyst : Methallyl MgCl (1.5 M in THF)
- Temperature : 5°C → room temperature
- Outcome : Formation of a tertiary alcohol intermediate, later acetylated .
Catalytic Hydrogenation for Stereochemical Control
Deuterium-labeled didesmethylsibutramine-d6 is synthesized via enantioselective hydrogenation using rhodium catalysts (e.g., Rh(COD)₂BF₄ with chiral ligands like (R)-DTBM-SEGPHOS). This step ensures high enantiomeric excess (≥95% ee) in the final product .
Key Parameters :
| Parameter | Value |
|---|---|
| Pressure | 10 bar H₂ |
| Temperature | 25–60°C |
| Solvent | Methanol or ethanol |
| Enantiomeric Excess | >95% |
Acid-Catalyzed Hydrolysis
Under high-temperature acidic conditions (37% HCl at 180°C), the cyclobutane ring undergoes hydrolysis, yielding a linear primary amine. This reaction is critical for structural modification studies .
Mechanistic Insight :Yield : ~85% after purification .
Methylation and Demethylation Reactions
Didesmethylsibutramine-d6 participates in methylation reactions to regenerate sibutramine analogs. For example:
- Eschweiler-Clarke Methylation : Treatment with formaldehyde and formic acid introduces methyl groups to the amine, restoring sibutramine’s dimethylated structure .
- Selectivity : The (R)-enantiomer shows higher reactivity due to steric and electronic factors .
Reaction Table :
| Reagent | Product | Yield |
|---|---|---|
| Formaldehyde/HCOOH | N-Methylated derivative | 62–75% |
| CH₃I/K₂CO₃ | Quaternary ammonium salt | 45% |
Oxidative and Conjugative Metabolism
In vivo, didesmethylsibutramine-d6 undergoes hepatic oxidation (via CYP2B6) and conjugation, forming hydroxylated and glucuronidated metabolites. These pathways are analogous to non-deuterated sibutramine .
Key Metabolites :
- M5 (Hydroxylated) :
- M6 (Glucuronide) :
Enzymatic Data :
| Enzyme | (µM) | (nmol/min/mg) |
|---|---|---|
| CYP2B6 | 12.5 | 0.45 |
| UGT2B7 | 8.2 | 1.2 |
Stability Under Thermal and Photolytic Stress
Didesmethyl Sibutramine-d6 exhibits stability under thermal stress (60°C for 7 days) but degrades under UV light via N-dealkylation and cyclobutane ring cleavage .
Degradation Products :
Formylation and Acylation
The amine group reacts with formic acid derivatives (e.g., acetic anhydride) to form stable amides, enabling isotopic labeling for pharmacokinetic studies .
Example :Yield : 90–95% (HPLC purity >98%).
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₆D₆ClNO
- Molecular Weight : 327.23 g/mol
- CAS Number : 1185163-48-7
- Purity : >98%
This compound maintains similar pharmacological properties to its parent compound, Sibutramine, while offering advantages in research through its stable isotope composition.
Scientific Research Applications
Didesmethyl Sibutramine-d6 has several notable applications across different fields:
Pharmacokinetic Studies
This compound is utilized in pharmacokinetic studies to trace the metabolic pathways of Sibutramine and its metabolites. The incorporation of deuterium allows for more precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) processes in biological systems.
- Case Study : A study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Sibutramine and its metabolites in human plasma. This method demonstrated high sensitivity and specificity, allowing researchers to effectively monitor the pharmacokinetics of this compound alongside other metabolites .
Researchers employ this compound to investigate the biological impacts of deuterated compounds on neurotransmitter systems. Its mechanism involves inhibiting the reuptake of norepinephrine and serotonin, contributing to appetite suppression.
- Mechanism of Action : Similar to Sibutramine, this compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing neurotransmitter availability in the synaptic cleft which promotes satiety and reduces food intake.
Drug Development
The compound is studied for its potential therapeutic benefits in drug development processes. Understanding how deuterated analogs behave can lead to advancements in creating safer and more effective medications.
Comparative Analysis with Related Compounds
| Compound | Mechanism of Action | Pharmacokinetics |
|---|---|---|
| Didesmethyl Sibutramine | SNRI | Rapid absorption; short half-life |
| This compound | SNRI (deuterated) | Enhanced metabolic stability |
| N-Monodesmethyl Sibutramine | SNRI | Similar to parent compound |
Mechanism of Action
Didesmethyl Sibutramine-d6 exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine, serotonin, and dopamine at the neuronal synapse. This inhibition promotes a sense of satiety and decreases appetite, thereby reducing food intake. The molecular targets include norepinephrine, serotonin, and dopamine transporters .
Comparison with Similar Compounds
Didesmethyl Sibutramine: The non-deuterated form of Didesmethyl Sibutramine-d6.
Sibutramine: A norepinephrine, serotonin, and dopamine reuptake inhibitor used for weight loss.
Desmethyl Sibutramine: A metabolite of Sibutramine with similar pharmacological properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic profile of the compound, leading to more accurate and reliable data in drug development .
Biological Activity
Didesmethyl Sibutramine-d6 (DDSB-d6) is a deuterated analogue of didesmethylsibutramine, a metabolite of the anti-obesity drug sibutramine. This compound has garnered attention due to its potential therapeutic applications and biological activity, particularly in the context of obesity management and its effects on neurotransmitter systems.
- Molecular Formula : C15H16D6ClN
- Molecular Weight : 257.83 g/mol
- CAS Number : 1189727-93-2
- Purity : >95% (HPLC)
This compound functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRIs). By inhibiting the reuptake of these neurotransmitters, DDSB-d6 is believed to enhance mood and promote weight loss by reducing appetite and increasing energy expenditure. This mechanism is similar to that of its parent compound, sibutramine, which has shown efficacy in clinical settings for weight management.
Anorectic Effects
Research indicates that DDSB-d6 exhibits significant anorectic effects. In studies involving rat models, both the (R)- and (S)-enantiomers of DDSB demonstrated varying degrees of efficacy in reducing food intake. Notably, the (R)-enantiomer was found to be more effective than the (S)-enantiomer and the racemic mixture of sibutramine in decreasing caloric intake .
Locomotor Activity
In addition to its anorectic properties, DDSB-d6 has been shown to influence locomotor activity. Studies have indicated that while DDSB-d6 decreases food intake, it does not significantly affect locomotor activity at certain dosages (24-42 hours post-treatment), suggesting a dissociation between appetite suppression and increased physical activity .
Pharmacokinetics
The pharmacokinetics of DDSB-d6 have been studied using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. A validated method for quantifying DDSB in human plasma has demonstrated stability and reliability, facilitating further research into its bioavailability and metabolic pathways .
Efficacy in Obesity Management
A systematic review of sibutramine's efficacy highlighted that its metabolites, including DDSB-d6, may contribute to sustained weight loss over extended periods. In clinical trials, patients receiving sibutramine therapy experienced modest weight loss compared to placebo groups, with improvements observed in cardiovascular risk factors such as blood pressure and lipid profiles .
Adverse Effects
Despite its therapeutic potential, the use of sibutramine and its metabolites has been associated with adverse cardiovascular events. Reports have documented cases of cardiac arrest linked to non-prescribed use of sibutramine products containing DDSB-d6. These incidents underscore the importance of monitoring cardiovascular health in patients undergoing treatment with these compounds .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How is Didesmethyl Sibutramine-d6 synthesized and characterized in preclinical research?
- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions of the parent compound (Sibutramine) via catalytic exchange or custom organic synthesis. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity . Challenges include minimizing isotopic scrambling during synthesis and ensuring batch-to-batch consistency using reverse-phase HPLC with UV/fluorescence detection .
Q. What analytical techniques are validated for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with deuterated internal standards correcting for matrix effects. Method validation follows FDA/EMA guidelines, assessing linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%). Solid-phase extraction (SPE) is preferred over protein precipitation to reduce ion suppression . Cross-reactivity with structurally similar metabolites (e.g., hydroxylated derivatives) must be ruled out via selective ion monitoring .
Q. What is the role of this compound in elucidating metabolic pathways of Sibutramine?
- Methodological Answer : As a deuterated analog, it serves as a tracer in mass spectrometry to distinguish endogenous metabolism from parent drug degradation. Researchers use hepatic microsome assays (human/rat) to identify cytochrome P450 isoforms (e.g., CYP3A4/5) responsible for demethylation. Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten models, with deuterium isotope effects (kH/kD >1.5) indicating rate-limiting steps in demethylation .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data on this compound’s half-life be resolved across studies?
- Methodological Answer : Discrepancies often arise from differences in dosage forms (e.g., oral vs. intravenous) or analytical techniques (LC-MS vs. immunoassays). A systematic review should meta-analyze studies using PRISMA guidelines, stratifying by species, dose, and detection method. In vitro plasma protein binding assays (equilibrium dialysis) can clarify free fraction variability, while physiologically based pharmacokinetic (PBPK) modeling reconciles interspecies differences .
Q. What experimental designs optimize longitudinal stability studies of deuterium labels in this compound?
- Methodological Answer : Accelerated stability testing under stress conditions (40°C/75% RH) assesses deuterium retention. High-field NMR (e.g., 600 MHz) tracks deuterium/hydrogen exchange rates at specific positions. Isotopic integrity is critical for long-term tracer studies; thus, lyophilized storage at -80°C is recommended. Experimental controls include non-deuterated analogs and forced degradation samples .
Q. How do structural modifications in this compound influence receptor binding compared to non-deuterated analogs?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding affinity changes due to deuterium’s increased mass and bond strength. In vitro competitive binding assays (e.g., radioligand displacement for serotonin/norepinephrine transporters) quantify Ki values. Deuterium’s electron-withdrawing effects may alter binding kinetics, necessitating stopped-flow fluorescence spectroscopy to measure association/dissociation rates .
Methodological Frameworks for Study Design
- PICO Framework : For clinical studies, structure questions around P opulation (e.g., rodent models), I ntervention (this compound dosing), C omparison (vs. Sibutramine), and O utcome (plasma half-life, metabolite profile) .
- FINER Criteria : Ensure questions are F easible (adequate analytical sensitivity), I nteresting (addresses metabolic tracer gaps), N ovel (understudied deuterium effects), E thical (animal welfare compliance), and R elevant (applicable to obesity pharmacotherapy) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
